BenchChemオンラインストアへようこそ!

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclopentanecarboxamide

Medicinal Chemistry Physicochemical Property Optimization Kinase Inhibitor Design

This compound is a synthetic benzoxazepine derivative featuring an N‑ethyl substitution on the 1,4‑benzoxazepin‑7‑yl core and a cyclopentanecarboxamide group [REFS‑1]. It is cataloged in PubChem (CID 18571571) with molecular formula C₁₇H₂₂N₂O₃ and a molecular weight of 302.37 g mol⁻¹ [REFS‑2].

Molecular Formula C17H22N2O3
Molecular Weight 302.374
CAS No. 922128-38-9
Cat. No. B2472639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclopentanecarboxamide
CAS922128-38-9
Molecular FormulaC17H22N2O3
Molecular Weight302.374
Structural Identifiers
SMILESCCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3CCCC3
InChIInChI=1S/C17H22N2O3/c1-2-19-9-10-22-15-8-7-13(11-14(15)17(19)21)18-16(20)12-5-3-4-6-12/h7-8,11-12H,2-6,9-10H2,1H3,(H,18,20)
InChIKeyFMMPKUGSWSEQST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclopentanecarboxamide (CAS 922128-38-9) – A Defined Benzoxazepine Tool Compound for Kinase‑Focused Screening Programs


This compound is a synthetic benzoxazepine derivative featuring an N‑ethyl substitution on the 1,4‑benzoxazepin‑7‑yl core and a cyclopentanecarboxamide group [REFS‑1]. It is cataloged in PubChem (CID 18571571) with molecular formula C₁₇H₂₂N₂O₃ and a molecular weight of 302.37 g mol⁻¹ [REFS‑2]. The scaffold belongs to a class of heterocyclic amides that have been patented as kinase inhibitors, and the compound appears as an explicitly exemplified member of this series [REFS‑3].

Why In‑Class N‑Alkyl‑Benzoxazepine‑Carboxamides Are Not Interchangeable in Kinase‑Targeted Discovery


Even subtle modifications of the N‑alkyl chain on the benzoxazepine scaffold—methyl vs. ethyl vs. propyl—can profoundly shift kinase selectivity, metabolic stability, and cellular permeability [REFS‑1]. The patented kinase‑inhibitor series from which this compound derives demonstrates that small structural changes lead to orders‑of‑magnitude differences in IC₅₀ values against specific kinases [REFS‑1]. Consequently, a generic search for “benzoxazepine cyclopentanecarboxamide” is insufficient; the exact N‑ethyl substitution pattern must be maintained to ensure reproducibility of pharmacological profiles in screening cascades.

Quantitative Differentiation Evidence for N-(4-Ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclopentanecarboxamide vs. Closest Analogs


N‑Ethyl vs. N‑Methyl Substituent: Computed LogP Shift and Predicted CNS Penetration

The target compound (N‑ethyl) exhibits a computed XLogP3 of 2.2 [REFS‑1]. The closest structural analog, N‑(4‑methyl‑5‑oxo‑2,3‑dihydro‑1,4‑benzoxazepin‑7‑yl)cyclopentanecarboxamide (CAS 922000‑67‑7), has a predicted XLogP3 of approximately 1.8 based on fragment‑based calculations [REFS‑2]. This +0.4 log unit increase indicates greater lipophilicity, which is often associated with improved blood‑brain barrier permeation and higher cellular uptake—a critical factor when selecting compounds for CNS‑resident kinase targets.

Medicinal Chemistry Physicochemical Property Optimization Kinase Inhibitor Design

Cyclopentanecarboxamide vs. Benzamide: Topological Polar Surface Area (TPSA) and Hydrogen‑Bonding Profile

The target compound has a TPSA of 58.6 Ų [REFS‑1], which is lower than the TPSA of the corresponding 2‑methoxybenzamide analog (CAS 922001‑57‑8, estimated TPSA ≈ 75 Ų due to the additional methoxy group) [REFS‑2]. The lower TPSA of the cyclopentanecarboxamide derivative suggests better passive membrane permeability while retaining one hydrogen‑bond donor and three acceptors—a profile that balances solubility and permeability.

Drug Design Polar Surface Area Permeability

Absence of Halogen Substituents: Predicted CYP Inhibition Profile vs. Halogenated Benzoxazepine Analogs

Unlike many halogenated benzoxazepine kinase inhibitors (e.g., those containing chloro‑ or fluoro‑phenyl rings), the target compound contains no halogen atoms [REFS‑1]. Halogen‑free structures are generally associated with a lower risk of mechanism‑based CYP inhibition and reduced potential for forming reactive metabolites [REFS‑2]. This feature makes the compound a cleaner chemical probe for mechanistic studies where metabolic stability and off‑target CYP interactions must be minimized.

Drug Metabolism Cytochrome P450 Off‑Target Selectivity

Optimal Application Scenarios for N-(4-Ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclopentanecarboxamide Based on Differentiated Evidence


CNS‑Penetrant Kinase Inhibitor Screening

The +0.4 logP advantage over N‑methyl analogs suggests this compound is better suited for CNS kinase panels where blood‑brain barrier penetration is critical [REFS‑1]. Its computed TPSA of 58.6 Ų also falls within the optimal range for CNS drug candidates.

Halogen‑Free Chemical Probe for Metabolic Stability Studies

Because it lacks halogen atoms, the compound is less likely to cause CYP inhibition or generate reactive metabolites, making it a cleaner tool for ADME‑Tox profiling in early drug discovery [REFS‑1].

Structure‑Activity Relationship (SAR) Reference for N‑Alkyl Chain Optimization

As a specific N‑ethyl variant explicitly exemplified in kinase inhibitor patents, the compound serves as a direct comparator for SAR campaigns exploring the impact of N‑alkyl chain length on kinase selectivity and potency [REFS‑1].

Quote Request

Request a Quote for N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.